molecular formula C13H18O B1582749 2-(4-Isobutylphenyl)propionaldehyde CAS No. 51407-46-6

2-(4-Isobutylphenyl)propionaldehyde

Cat. No. B1582749
CAS RN: 51407-46-6
M. Wt: 190.28 g/mol
InChI Key: DMZVZANOMJGHKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04840936

Procedure details

An aliquot of the so obtained (2RS)-2-(4-isobutylphenyl)-propanoyl chloride (44.8 g; 0.199 moles) is dissolved in acetone (200 ml); this solution is added dropwise to a suspension of triphenyl phosphine (112 g; 0.427 moles) and bistriphenyl phosphine cupper boron hydride (128 g; 0.212 moles) in acetone (600 ml) kept under stirring at 20° C.
Quantity
44.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
112 g
Type
reactant
Reaction Step Two
[Compound]
Name
bistriphenyl phosphine
Quantity
128 g
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:5]1[CH:10]=[CH:9][C:8]([CH:11]([CH3:15])[C:12](Cl)=[O:13])=[CH:7][CH:6]=1)[CH:2]([CH3:4])[CH3:3].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>CC(C)=O>[CH2:1]([C:5]1[CH:6]=[CH:7][C:8]([CH:11]([CH3:15])[CH:12]=[O:13])=[CH:9][CH:10]=1)[CH:2]([CH3:4])[CH3:3]

Inputs

Step One
Name
Quantity
44.8 g
Type
reactant
Smiles
C(C(C)C)C1=CC=C(C=C1)C(C(=O)Cl)C
Name
Quantity
200 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
112 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
bistriphenyl phosphine
Quantity
128 g
Type
reactant
Smiles
Name
Quantity
600 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
under stirring at 20° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C(C)C)C1=CC=C(C=C1)C(C=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.